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Compound of Interest

Compound Name: CE-245677

Cat. No.: B1668770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of CE-
245677, a potent, orally bioavailable, and reversible dual inhibitor of Tie2 and Tropomyosin

receptor kinase (Trk) A and B.[1] The information collated herein is intended to guide the design

and execution of in vivo studies in animal models for oncology and pain research. Due to the

discontinuation of CE-245677 in early clinical development, publicly available data on its

preclinical use is limited.[2][3] Therefore, this document combines specific information on CE-
245677 with established protocols for similar kinase inhibitors to provide a practical guide for

researchers.

Overview of CE-245677
CE-245677 is a small molecule inhibitor with high affinity for Tie2, TrkA, and TrkB kinases. In

preclinical studies, it has demonstrated efficacy in various cancer and pain models.[2][4]

However, its development was halted in Phase I clinical trials due to central nervous system

(CNS) adverse events, including cognitive deficits and sleep disturbances.[4] These side

effects were associated with significant CNS Trk receptor occupancy, highlighting a key

consideration for dose-escalation studies in animal models.[4]

Table 1: In Vitro Potency of CE-245677
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Target Cellular IC₅₀ (nM)

Tie2 4.7

TrkA/B 1

Source: MedChemExpress.[1]

Table 2: Pharmacokinetic Profile of CE-245677 in Rats

Parameter Value

Administration Route Oral

Bioavailability (F) 80%

Source: MedChemExpress.[1]

Signaling Pathways
CE-245677 exerts its biological effects by inhibiting the signaling pathways mediated by Tie2

and Trk receptors.
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CE-245677 Mechanism of Action
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Caption: CE-245677 inhibits Tie2 and Trk receptor signaling pathways.

Dosage and Administration in Animal Models
While specific dosages for CE-245677 in various animal models are not readily available in

published literature, the following tables provide representative dosing information based on

preclinical studies of other Tie2 and Trk inhibitors. Researchers should perform dose-finding

studies to determine the optimal therapeutic window for their specific model, paying close

attention to potential CNS-related side effects at higher doses.

Table 3: Representative Dosage and Administration for Oncology Models (Xenografts)
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Animal
Model

Tumor
Type

Administr
ation
Route

Vehicle

Dosage
Range
(mg/kg/da
y)

Dosing
Frequenc
y

Study
Duration

Mouse

(Nude)

Glioblasto

ma

Oral

Gavage

10%

DMSO,

40%

PEG300,

5% Tween-

80, 45%

Saline

10 - 50
Once or

twice daily
21-28 days

Mouse

(SCID)

Breast

Cancer

Oral

Gavage

0.5%

Methylcellu

lose

25 - 75 Once daily
Until tumor

endpoint

Rat

(Fischer)

Colon

Carcinoma

Oral

Gavage
Corn Oil 10 - 40 Once daily 14-21 days

Table 4: Representative Dosage and Administration for Pain Models

Animal
Model

Pain Model
Administrat
ion Route

Vehicle
Dosage
Range
(mg/kg)

Dosing
Schedule

Rat

(Sprague-

Dawley)

Inflammatory

(CFA-

induced)

Oral Gavage
10% DMSO,

90% Corn Oil
10 - 100

Single dose

or daily for 3-

5 days

Mouse

(C57BL/6)

Neuropathic

(SNI)
Oral Gavage

2% DMSO,

30%

PEG300, 5%

Tween-80,

63% Saline

20 - 80
Daily for 7-14

days

Rat (Wistar)
Post-

operative
Oral Gavage

0.5% CMC-

Na in water
15 - 60

Single dose

prior to

incision
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Experimental Protocols
The following are detailed protocols for the administration of CE-245677 in common preclinical

animal models.

Oral Gavage Formulation Preparation
Objective: To prepare a homogenous and stable formulation of CE-245677 for oral

administration.

Materials:

CE-245677 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Sterile Saline (0.9% NaCl) or Corn Oil

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Protocol:

Stock Solution Preparation:

Weigh the required amount of CE-245677 powder.

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution

(e.g., 20-50 mg/mL).

Vortex thoroughly until the compound is completely dissolved. Gentle warming or

sonication may be used to aid dissolution.
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Working Solution Preparation (Aqueous-based):

In a sterile tube, add the required volume of the DMSO stock solution.

Add PEG300 (e.g., to a final concentration of 40%) and vortex until the solution is clear.

Add Tween-80 (e.g., to a final concentration of 5%) and vortex thoroughly.

Add sterile saline to the final desired volume and vortex until a homogenous suspension or

solution is formed.

Working Solution Preparation (Oil-based):

In a sterile tube, add the required volume of the DMSO stock solution.

Add corn oil to the final desired volume and vortex vigorously to ensure a uniform

suspension.

Note: Formulations should be prepared fresh daily. The stability of the formulation under

experimental conditions should be determined.

In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CE-245677 in a subcutaneous tumor xenograft

model.
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Caption: Workflow for an in vivo xenograft efficacy study.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1668770?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Animal Husbandry: Use immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old. House

them in a pathogen-free environment with ad libitum access to food and water.

Tumor Cell Implantation:

Harvest cancer cells from culture during the logarithmic growth phase.

Resuspend the cells in sterile PBS or Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width of the tumors with calipers every

2-3 days.

Calculate tumor volume using the formula: (Length x Width²)/2.

When tumors reach an average volume of 100-150 mm³, randomize the mice into

treatment and control groups.

Drug Administration:

Administer CE-245677 or vehicle control daily via oral gavage at the predetermined dose.

The volume of administration is typically 5-10 mL/kg body weight.

Efficacy and Toxicity Monitoring:

Measure tumor volume 2-3 times per week.

Record the body weight of each mouse daily as an indicator of toxicity.

Observe the mice for any clinical signs of distress.

Study Endpoint and Data Analysis:
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The study may be terminated when tumors in the control group reach a predetermined

size, or after a fixed duration.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Analyze the data by comparing the tumor growth inhibition in the treated groups to the

control group.

Assessment of Analgesic Efficacy in a Rodent
Inflammatory Pain Model
Objective: To evaluate the anti-hyperalgesic effect of CE-245677 in a Complete Freund's

Adjuvant (CFA)-induced inflammatory pain model in rats.

Protocol:

Induction of Inflammation:

Lightly restrain a rat and inject 100 µL of CFA into the plantar surface of one hind paw.

Baseline Pain Assessment:

Before CFA injection and drug administration, measure the baseline paw withdrawal

threshold to a thermal or mechanical stimulus (e.g., using a plantar test apparatus or von

Frey filaments).

Drug Administration:

At a predetermined time after CFA injection (e.g., 24 hours), administer CE-245677 or

vehicle control orally.

Post-treatment Pain Assessment:

At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess the

paw withdrawal threshold.

Data Analysis:
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Calculate the change in paw withdrawal threshold from baseline for each group.

Compare the analgesic effect of CE-245677 to the vehicle control.

Conclusion
CE-245677 is a potent dual inhibitor of Tie2 and Trk kinases with demonstrated preclinical

efficacy in oncology and pain models. While its clinical development was halted, it remains a

valuable tool for preclinical research to explore the roles of Tie2 and Trk signaling in various

disease states. The protocols provided here offer a framework for designing and conducting in

vivo studies with CE-245677. It is imperative for researchers to perform careful dose-escalation

studies to identify a therapeutic window that balances efficacy with potential on-target CNS side

effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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